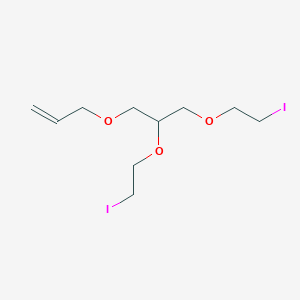
3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene is a chemical compound with the molecular formula C10H18I2O3 and a molecular weight of 440.06 g/mol . This compound is characterized by the presence of iodine atoms and ether linkages, making it a unique and versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-1-propene with 2,3-bis(2-iodoethoxy)propane under specific conditions to form the desired product . The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological systems and as a reagent in biochemical assays.
Medicine: Investigated for potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can participate in various chemical reactions, leading to the formation of different products. These reactions can affect biological systems by modifying the structure and function of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Iodoethoxy)prop-1-yne: A similar compound with a different structure, used in various chemical reactions and applications.
1-Propene, 3-[2,3-bis(2-iodoethoxy)propoxy]: Another related compound with similar properties and uses.
Uniqueness
3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene is unique due to its specific structure, which includes multiple iodine atoms and ether linkages. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
114719-16-3 |
|---|---|
Molekularformel |
C10H18I2O3 |
Molekulargewicht |
440.06 g/mol |
IUPAC-Name |
1,2-bis(2-iodoethoxy)-3-prop-2-enoxypropane |
InChI |
InChI=1S/C10H18I2O3/c1-2-5-13-8-10(15-7-4-12)9-14-6-3-11/h2,10H,1,3-9H2 |
InChI-Schlüssel |
WDGVBEIEIQEVSM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCC(COCCI)OCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B12956136.png)

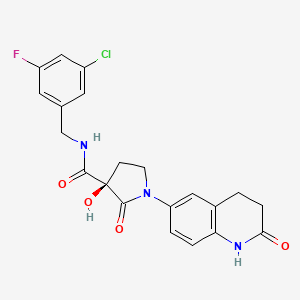
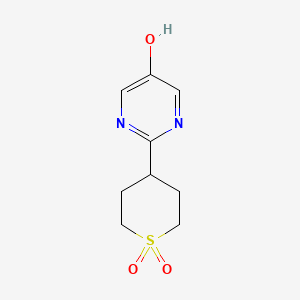
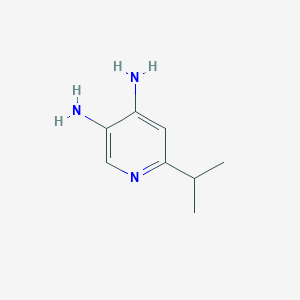
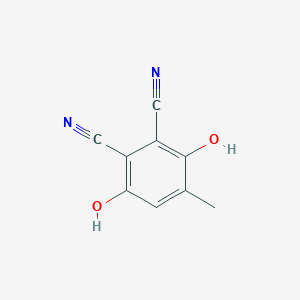
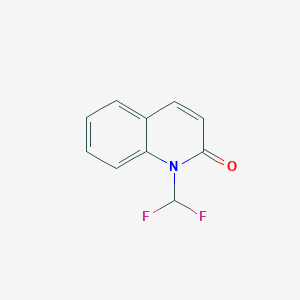

![1-(1,1-difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine](/img/structure/B12956196.png)
![10H-5,10-[1,2]benzenoacridophosphine](/img/structure/B12956202.png)
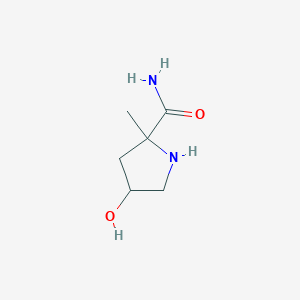
![3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12956210.png)
